2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol
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Overview
Description
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol is an organic compound that features a phenol group attached to a chain of ethoxy groups terminated with a piperidine ring. This compound is of interest due to its unique structure, which combines the properties of phenols, ethers, and piperidines, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol typically involves the reaction of 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)ethanol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{2-[2-(Piperazin-1-YL)ethoxy]ethoxy}ethoxy)phenol
- 2-(2-{2-[2-(Morpholin-1-YL)ethoxy]ethoxy}ethoxy)phenol
- 2-(2-{2-[2-(Pyrrolidin-1-YL)ethoxy]ethoxy}ethoxy)phenol
Uniqueness
2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties
Properties
CAS No. |
92758-74-2 |
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Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[2-[2-(2-piperidin-1-ylethoxy)ethoxy]ethoxy]phenol |
InChI |
InChI=1S/C17H27NO4/c19-16-6-2-3-7-17(16)22-15-14-21-13-12-20-11-10-18-8-4-1-5-9-18/h2-3,6-7,19H,1,4-5,8-15H2 |
InChI Key |
QLOCMYXTKGLCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCCOCCOC2=CC=CC=C2O |
Origin of Product |
United States |
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